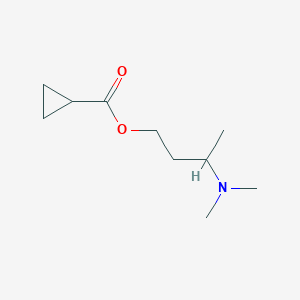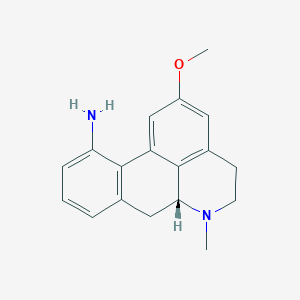
1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide is a quaternary ammonium compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a tetrahydroisoquinoline core, which contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide typically involves the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline core, which can be achieved through Pictet-Spengler condensation of a suitable benzylamine with an aldehyde.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Quaternization: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring using an alkylating agent like methyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient reaction control and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, potentially disrupting normal cellular functions. The methoxy groups may also play a role in modulating its activity by affecting its solubility and reactivity.
類似化合物との比較
- 1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol
- 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide is unique due to its combination of a quaternary ammonium group and multiple methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these features.
特性
分子式 |
C22H30NO4+ |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium |
InChI |
InChI=1S/C22H30NO4/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4/h7-8,12-14,18H,9-11H2,1-6H3/q+1/t18-/m0/s1 |
InChIキー |
RVBHVIRGZXRPRX-SFHVURJKSA-N |
異性体SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8,15-dimethyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792918.png)
![N-{[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl}-2-(4-methanesulfonamidophenyl)acetamide](/img/structure/B10792919.png)

![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,4-difluorophenyl)acetate](/img/structure/B10792939.png)
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(2,3,4,5,6-pentafluorophenyl)acetate](/img/structure/B10792940.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-15-methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792944.png)



![4-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}butyl-4-(N-methyl)piperazine](/img/structure/B10792963.png)


